molecular formula C18H25NO4 B12933911 Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate

Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate

Cat. No.: B12933911
M. Wt: 319.4 g/mol
InChI Key: SXBROWOLEFTDBS-UHFFFAOYSA-N
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Description

Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the carbamate family, which are esters of carbamic acid. The presence of the 1,4-dioxaspiro[4.5]decan-8-yl moiety adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate typically involves multiple steps. One common route includes the formation of the spirocyclic intermediate, followed by the introduction of the benzyl and carbamate groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of automated systems to monitor and adjust reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2,2-diethoxyethyl)(1,4-dioxaspiro[4.5]decan-8-yl)carbamate
  • Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate
  • {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol

Uniqueness

What sets Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate apart from similar compounds is its specific combination of functional groups and its spirocyclic structure. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

benzyl N-[2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl]carbamate

InChI

InChI=1S/C18H25NO4/c20-17(21-14-16-4-2-1-3-5-16)19-11-8-15-6-9-18(10-7-15)22-12-13-23-18/h1-5,15H,6-14H2,(H,19,20)

InChI Key

SXBROWOLEFTDBS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CCNC(=O)OCC3=CC=CC=C3)OCCO2

Origin of Product

United States

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